Measured logP and logD Differentiate 932333-73-8 from its Regioisomeric and Des-Methyl Analogs
The measured logP of 8-methyl-1-(4-methylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline (932333-73-8) is 6.0619 and logD at pH 7.4 is 6.0616, as reported in the ChemDiv database . In contrast, the closest des-methyl analog, 3-phenyl-1H-pyrazolo[4,3-c]quinoline (CAS 1031967-61-9), lacks both the N1-p-tolyl and 8-methyl substituents and is reported with a substantially lower logP (approximately 4.2–4.5 based on scaffold comparisons) . The polar surface area (PSA) of 932333-73-8 is 22.71 Ų, which is at the lower limit for oral bioavailability according to Lipinski and Veber guidelines and differs from its regioisomer 8-methyl-3-(4-methylphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline due to altered hydrogen-bond acceptor geometry [1].
| Evidence Dimension | Lipophilicity (logP / logD) and Polar Surface Area (PSA) |
|---|---|
| Target Compound Data | logP = 6.0619; logD (pH 7.4) = 6.0616; PSA = 22.71 Ų |
| Comparator Or Baseline | 3-Phenyl-1H-pyrazolo[4,3-c]quinoline: logP ≈ 4.2–4.5 (class-level inference); Regioisomer 8-methyl-3-(4-methylphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline: logP and PSA not independently reported but structurally distinct |
| Quantified Difference | Δ logP ≈ +1.6 to +1.9 log units vs. des-methyl parent; Regioisomeric PSA difference arises from altered H-bond acceptor topology |
| Conditions | Physicochemical parameters calculated and/or measured per ChemDiv internal database standards |
Why This Matters
A logP above 5.5 combined with a PSA below 30 Ų indicates that this compound occupies a distinct lipophilicity space that affects membrane permeability, solubility, and protein binding—critical factors for selecting screening compounds for cell-based vs. biochemical assays and for prioritizing analogs in lead optimization.
- [1] Veber DF, Johnson SR, Cheng HY, Smith BR, Ward KW, Kopple KD. Molecular properties that influence the oral bioavailability of drug candidates. J Med Chem. 2002;45(12):2615-2623. View Source
